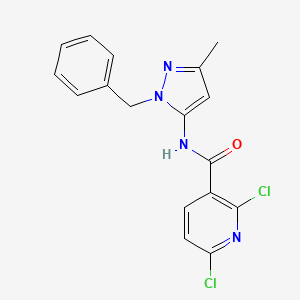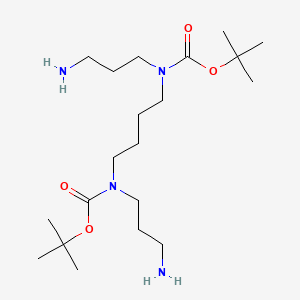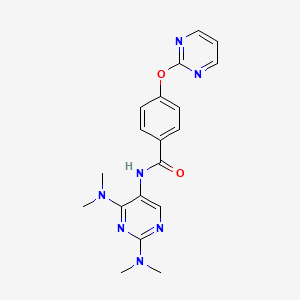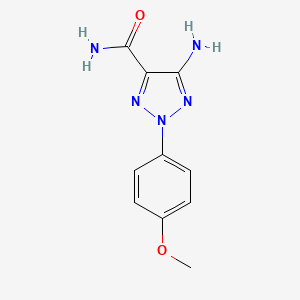![molecular formula C6H9N3O3S B2761028 7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 2361861-93-8](/img/structure/B2761028.png)
7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical substance with the CAS Number: 2361861-93-8 . Its IUPAC name is 7-amino-7lambda6-thia-1,3-diazaspiro [4.4]non-6-ene-2,4-dione 7-oxide . The molecular weight of this compound is 203.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h3H,1-2H2,(H2,7,12)(H2,8,9,10,11) . This code provides a specific textual representation of the compound’s molecular structure. Unfortunately, without specific tools, it’s challenging to visualize the structure from this code.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : This compound and its derivatives are synthesized through various chemical reactions, such as the reaction of taurolidine with methylene glycol, yielding compounds with distorted chair conformations in their saturated six-membered heterocyclic rings (Kennedy et al., 1999).
- Development of Orthogonal Linkers : In solid-phase synthesis, particularly for base-sensitive oligonucleotides, derivatives of this compound have been found useful due to their reactivity with alcohols and capability to release target molecules through mild treatments (Leisvuori et al., 2008).
- Formation of Sulfur-containing Spiro Compounds : Research has led to the development of novel sulfur-containing spiro compounds using derivatives of 7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, indicating its versatility in creating new chemical structures (Reddy et al., 1993; Reddy et al., 2001).
Chemical Properties and Reactions
- Exploring Reaction Mechanisms : Investigations into the chemical reactivity of related compounds have provided insights into the structural elements crucial for certain transformations, highlighting its importance in understanding complex chemical behaviors (Oh & Kohn, 1992).
- Enhanced Reactivity in Specific Reactions : Certain derivatives demonstrate enhanced reactivity in specific chemical reactions, like the Castagnoli-Cushman reaction with imines, suggesting potential applications in synthetic chemistry (Rashevskii et al., 2020).
Potential Therapeutic Applications
- Radioprotective Properties : Some derivatives have shown potential as radioprotective agents, indicating possible applications in medical treatments or radiology (Shapiro et al., 1968).
Material Science Applications
- Polyester Synthesis : It has been used in the synthesis of aromatic polyesters, exhibiting excellent thermal stability and solubility in common organic solvents, which could have implications for materials science and engineering (Bucio et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
7-imino-7-oxo-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(12)2-1-6(3-13)4(10)8-5(11)9-6/h7H,1-3H2,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYVYJBICHLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC12C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)

![4-isopropyl-1-phenyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2760949.png)

![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)
![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)



![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

